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Compound of Interest

Compound Name: 4-oxobutyl acetate

Cat. No.: B1600431

For researchers and professionals in drug development and chemical synthesis, the precise
characterization of bifunctional building blocks is paramount for ensuring reaction success and
product purity. This guide provides a comparative analysis of the characterization data for 4-
oxobutyl acetate and two common alternatives: methyl 4-formylbenzoate and ethyl levulinate.

While comprehensive experimental spectral data for 4-oxobutyl acetate is not readily available
in public repositories, this guide compiles the existing experimental data and supplements it
with predicted spectral information to offer a valuable comparative resource. The alternatives,
methyl 4-formylbenzoate and ethyl levulinate, are well-characterized, commercially available
compounds, providing a solid baseline for comparison.

Data Presentation

The following tables summarize the key characterization data for 4-oxobutyl acetate and its

alternatives.

Table 1: Physical and Molecular Properties
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Methyl 4-

Property 4-Oxobutyl Acetate Ethyl Levulinate
Formylbenzoate

Molecular Formula CeH1003 CoHsOs3 C7H1203

Molecular Weight 130.14 g/mol 164.16 g/mol 144.17 g/mol

CAS Number 6564-95-0[1] 1571-08-0 539-88-8

Boiling Point 59-60 °C @ 1 Torr[2] 258-260 °C 206 °C

Density 1.061 g/cm3[2] ~1.19 g/cm3 1.012 g/cm3

Table 2: Spectroscopic Data

Methyl 4-

Technique

4-Oxobutyl Acetate

Formylbenzoate

Ethyl Levulinate

1H NMR (CDCls, ppm)

Predicted: 6 9.78 (t,
1H), 4.10 (t, 2H), 2.55
(dt, 2H), 2.05 (s, 3H),
1.95 (p, 2H)

5 10.12 (s, 1H), 8.19
(d, 2H), 7.96 (d, 2H),
3.96 (s, 3H)

0 4.13 (q, 2H), 2.77 (t,
2H), 2.57 (t, 2H), 2.20
(s, 3H), 1.25 (t, 3H)

13C NMR (CDCls,

0 201.8, 171.0, 63.5,

0 191.6, 166.1, 138.8,
134.8, 130.1, 129.8,

0 206.8, 172.6, 60.4,

ppm) 40.7, 20.9, 19.9[1] £ 6 37.9,29.38,27.9,14.2
_ ~3000 (Ar C-H),
Predicted: ~2950 (C-
~2850, 2750
H), ~2720 (Aldehyde ~2980 (C-H), ~1735
(Aldehyde C-H),
C-H), ~1735 (Ester (Ester C=0), ~1715
IR (cm™1) ~1725 (Ester C=0),
C=0), ~1725 (Ketone C=0), ~1220
~1700 (Aldehyde
(Aldehyde C=0), (C-0)
C=0), ~1600 (Ar
~1240 (C-O)

C=C), ~1280 (C-O)

Mass Spectrum (m/z)

Predicted: 130 (M+),
87,70, 43

164 (M+), 133, 105,
77,51

144 (M+), 115, 99, 71,
43

Note: Predicted data is generated based on standard spectroscopic principles and may differ

from experimental results.
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Experimental Protocols

The following are generalized experimental protocols for the characterization techniques
mentioned above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 300, 400, or 500 MHz spectrometer. The sample (~5-10 mg for *H, 20-50 mg for
13C) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) containing tetramethylsilane
(TMS) as an internal standard (& 0.00). Chemical shifts are reported in parts per million (ppm)
relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull is
prepared. The spectrum is recorded over a range of 4000-400 cm~1, and the absorption bands
are reported in reciprocal centimeters (cm™1).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with
an electron ionization (EI) source. A small amount of the sample is introduced into the
instrument, where it is vaporized and ionized. The resulting fragments are separated based on
their mass-to-charge ratio (m/z), and the relative abundance of each fragment is plotted to
generate the mass spectrum.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the characterization of
4-oxobutyl acetate and its alternatives.
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General Characterization Workflow for an Organic Compound
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Caption: General workflow for the synthesis, purification, and characterization of an organic
compound.
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Reactivity of a Bifunctional Aldehyde-Ester

4-Oxobutyl Acetate
(Aldehyde-Ester)

Aldehyde Reactions Ester Reagtions
Y Y Y Y Y \4
Oxidation to Reduction to Nucleophilic Addition Hydrolysis to Reduction to Transesterification
Carboxylic Acid Primary Alcohol (e.g., Grignard, Wittig) Carboxylic Acid & Alcohol Primary Alcohol

Click to download full resolution via product page

Caption: lllustrative reaction pathways for a bifunctional molecule containing aldehyde and
ester groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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